Benzyl pent-4-EN-1-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

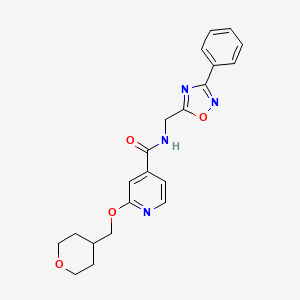

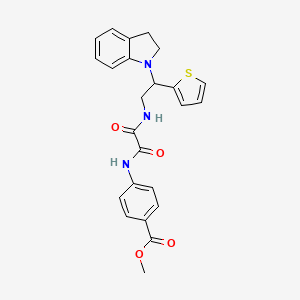

Benzyl pent-4-EN-1-ylcarbamate is an organic compound with a molecular weight of 217.27 . It is also known as benzyl 4-pentynylcarbamate .

Molecular Structure Analysis

The InChI code for Benzyl pent-4-EN-1-ylcarbamate is1S/C13H15NO2/c1-2-3-7-10-14-13(15)16-11-12-8-5-4-6-9-12/h1,4-6,8-9H,3,7,10-11H2,(H,14,15) . This indicates the molecular structure of the compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Parallel Solution Phase Synthesis : Benzyl pent-4-EN-1-ylcarbamate derivatives were synthesized from L-aspartic acid, showing potential for enaminone reactions and the formation of various chemical structures, including 1,2,4-oxadiazole and methylation products (Pirc, Bevk, Grdadolnik, & Svete, 2003).

X-ray Crystallography Analysis : This compound, as part of more complex molecules, has been analyzed using single crystal X-ray diffraction to determine stereochemical structures, highlighting its role in intricate molecular configurations (Christensen et al., 2011).

Antimitotic Agents : A derivative was used in synthesizing compounds that inhibited the proliferation of lymphoid leukemia L1210, illustrating its potential in antimitotic research (Temple, 1990).

Photolysis and Radical Formation : Studies on the photolysis of oxime carbamates, including N-benzyl-N-pent-4-enylaminyl radicals, provide insights into chemical reaction rates and radical formation processes (McBurney & Walton, 2013).

Catalytic Isomerization : Its role in the isomerization of pent-1-ene to pent-2-ene, catalyzed by specific metal complexes, contributes to understanding catalytic reactions in organic chemistry (Bingham, Webster, & Wells, 1972).

Applications in Organic Synthesis and Pharmacology

Synthesis of Fluoroalkyl Pyrrolidine Derivatives : The compound was utilized in a free radical addition reaction with fluoroalkyl iodides, leading to the synthesis of pyrrolidine derivatives, showing its versatility in organic synthesis (Zhu et al., 2011).

Palladium-Catalyzed Reactions : It was involved in palladium-catalyzed rearrangements, providing new pathways to enantioenriched allylic sulfur compounds, relevant in asymmetric synthesis (Gais & Böhme, 2002).

Synthesis of Unsaturated Sugars : The compound's derivatives played a role in synthesizing terminal-unsaturated sugars, showing applications in carbohydrate chemistry (Tronchet et al., 1973).

Regioselective and Stereoselective Coupling : Its involvement in copper-catalyzed coupling reactions provided access to structurally complex and bioactive compounds (F. Chen et al., 2018).

Microwave-Assisted Synthesis of N-Heterocycles : Demonstrated utility in the synthesis of N-heterocycles, essential for developing novel pharmacological agents (Portela-Cubillo et al., 2008).

Anticonvulsant Activity : Derivatives have been synthesized and evaluated for anticonvulsant activity, showing potential applications in the development of new therapeutic agents (Navale et al., 2013).

Eigenschaften

IUPAC Name |

benzyl N-pent-4-enylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-3-7-10-14-13(15)16-11-12-8-5-4-6-9-12/h2,4-6,8-9H,1,3,7,10-11H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWHHVAJOWURTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCNC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl pent-4-EN-1-ylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2841170.png)

![3,4-dichloro-N-[4-(2-phenylethynyl)phenyl]benzamide](/img/structure/B2841174.png)

![N-[1-(3-Cyanophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2841178.png)

![8-fluoro-2-(3-(2-methoxyphenyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2841179.png)

![2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2841181.png)

![2-(2-(1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2841186.png)

![(Z)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2841187.png)

![2-(4-(isopropylthio)phenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2841190.png)